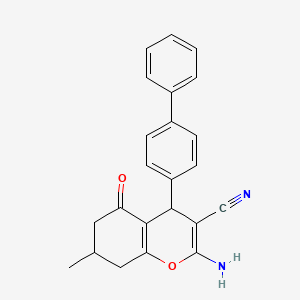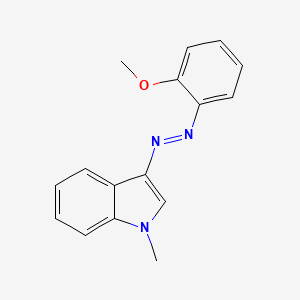
(2-Methoxyphenyl)-(1-methylindol-3-yl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxyphenyl)-(1-methylindol-3-yl)diazene is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazene group (-N=N-) linking two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyphenyl)-(1-methylindol-3-yl)diazene typically involves the reaction of 2-methoxyaniline with 1-methylindole in the presence of a diazotizing agent. The reaction is carried out under acidic conditions, often using hydrochloric acid or sulfuric acid as the catalyst. The diazotizing agent, such as sodium nitrite, is added to the reaction mixture to form the diazonium salt, which then couples with 1-methylindole to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyphenyl)-(1-methylindol-3-yl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction of the azo group can yield the corresponding hydrazo compound.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or zinc in acetic acid are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid are used under controlled conditions to achieve substitution.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Hydrazo compounds.
Substitution: Substituted azo compounds with various functional groups.
Scientific Research Applications
(2-Methoxyphenyl)-(1-methylindol-3-yl)diazene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a photoswitchable molecule in biological systems.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of (2-Methoxyphenyl)-(1-methylindol-3-yl)diazene involves the interaction of the azo group with various molecular targets. The compound can undergo photoisomerization, where exposure to light causes a reversible change in its structure. This property makes it useful as a photoswitch in biological and material applications. The molecular targets and pathways involved include interactions with proteins and nucleic acids, leading to changes in their function and activity.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: A well-known azo compound with similar photoisomerization properties.
Disperse Orange 3: Another azo dye used in textile industries.
Methyl Red: An azo dye used as a pH indicator.
Uniqueness
(2-Methoxyphenyl)-(1-methylindol-3-yl)diazene is unique due to the presence of both methoxy and indole groups, which impart distinct electronic and steric properties. These features enhance its reactivity and make it suitable for specific applications that other azo compounds may not be able to achieve.
Properties
IUPAC Name |
(2-methoxyphenyl)-(1-methylindol-3-yl)diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-19-11-14(12-7-3-5-9-15(12)19)18-17-13-8-4-6-10-16(13)20-2/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIDFFDZWNOQAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)N=NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
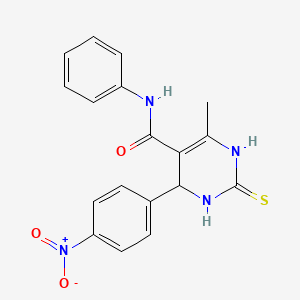
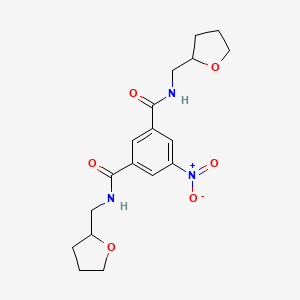
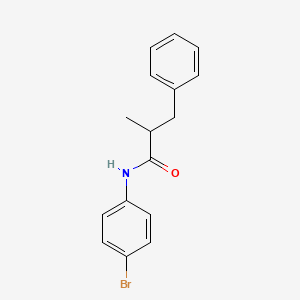

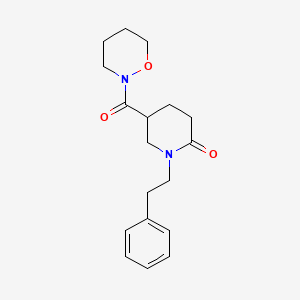
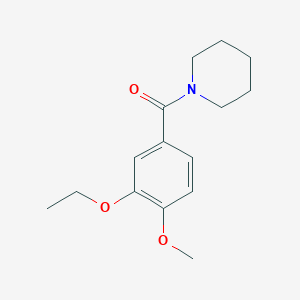
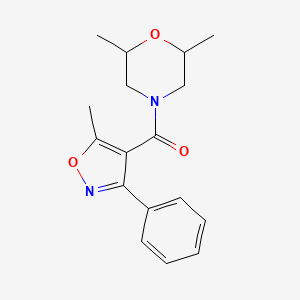
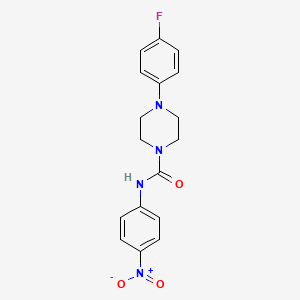
![[1,3,4a-trimethyl-4,4a,9,9a-tetrahydro-1H-9,2-(epoxymethano)xanthen-2(3H)-yl]methyl cyclohexylcarbamate](/img/structure/B5215038.png)
![N-[4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5215059.png)
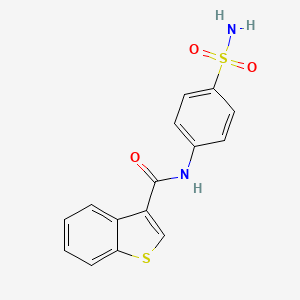
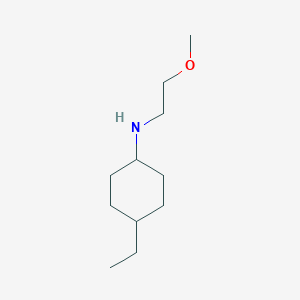
![1,2-dichloro-3-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5215089.png)
